![molecular formula C20H22N4O4 B2356762 [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1004384-04-6](/img/structure/B2356762.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic molecule. Known for its distinctive structural framework, it plays a crucial role in various scientific and industrial applications. This compound is particularly interesting due to its unique combination of functional groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : The synthesis typically begins with the preparation of the 1-cyanocyclohexylamine intermediate. This is often achieved by the reaction of cyclohexanone with cyanide ions under controlled conditions.
Second Step: : The 1-cyanocyclohexylamine is then reacted with a carbamoylating agent, such as carbonyl diimidazole, to form the [(1-cyanocyclohexyl)carbamoyl] group.
Third Step: : The [(1-cyanocyclohexyl)carbamoyl] group is coupled with methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate under suitable conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial methods typically involve optimizing these reactions to increase yield and purity. This can include using more efficient catalysts, refining the reaction conditions such as temperature and pressure, and employing large-scale reactors designed for continuous production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, particularly at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the cyano group, converting it into amine or alcohol groups under specific conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions within the molecule, especially the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Typical reagents might include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactants can vary widely but may include halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Depending on the reactants, a wide range of substituted pyrazole derivatives can be formed.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry
Catalysis: : It serves as a ligand or a building block for catalysts in organic synthesis.
Biology
Biochemical Probes: : Used as a biochemical probe to study enzyme activities and interaction mechanisms.
Medicine
Industry
Material Science: : Utilized in creating specialized polymers and materials with desired properties.
Mechanism of Action
The specific mechanism of action of this compound involves interactions at the molecular level, often with enzymes or receptors.
Molecular Targets: : It may target enzyme active sites or cellular receptors, modulating biological pathways.
Pathways Involved: : The compound can influence pathways related to metabolism, signal transduction, or cellular regulation, depending on its functional groups and structure.
Comparison with Similar Compounds
Similar Compounds
[(1-cyanocyclohexyl)carbamoyl]methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
[(1-cyanocyclohexyl)carbamoyl]methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Compared to its analogs, [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the methoxy group. This influences its physicochemical properties and biological activity, making it distinct in applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-12-24(15-8-4-2-5-9-15)23-18(16)19(26)28-13-17(25)22-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWPHVTCPPMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
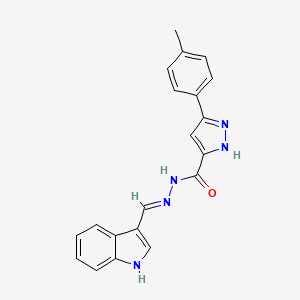
![Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)
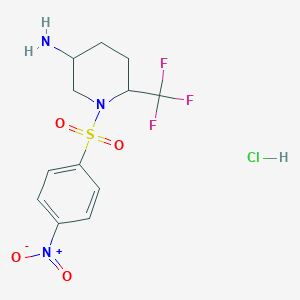
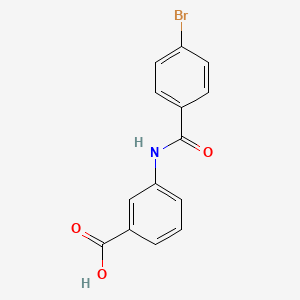
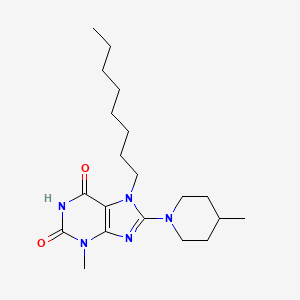
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
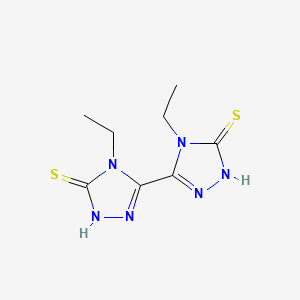
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)
![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
